Lipophilicity Across 5-Alkyl Homologs
The computed lipophilicity of 5‑(butan‑2‑yl)‑1,3‑thiazole‑4‑carboxylic acid is XLogP3‑AA = 2.3 [1]. This value is substantially higher than that of the 5‑ethyl analog (XLogP 1.6 [2]) and the 5‑methyl analog (LogP 1.15 [3]). The additional carbon atoms and branching of the sec‑butyl group drive a pronounced increase in lipophilicity, which can be critical for membrane permeability and target binding in drug discovery programs.
| Evidence Dimension | Lipophilicity (LogP / XLogP3‑AA) |
|---|---|
| Target Compound Data | 2.3 |
| Comparator Or Baseline | 5-Ethyl analog: 1.6; 5-Methyl analog: 1.15 |
| Quantified Difference | +0.7 log units vs 5-ethyl; +1.15 log units vs 5-methyl (~5‑fold and ~14‑fold higher lipophilicity, respectively) |
| Conditions | Computed values (XLogP3 algorithm for target and 5‑ethyl; measured/predicted LogP for 5‑methyl) |
Why This Matters
For a procurement decision, a ~14‑fold difference in lipophilicity compared to the 5‑methyl analog can determine whether a compound is suitable for cell‑based assays, blood‑brain barrier penetration, or requires extensive formulation to overcome poor solubility in aqueous media.
- [1] PubChem Compound Summary for CID 106510432, 5-(Butan-2-yl)-1,3-thiazole-4-carboxylic acid. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/106510432 (accessed 2026-04-27). View Source
- [2] Chem960. 5-Ethyl-1,3-thiazole-4-carboxylic acid (CAS 864437-40-1): XLogP 1.6. https://m.chem960.com/cas/864437401/ (accessed 2026-04-27). View Source
- [3] Molbase. 5-Methylthiazole-4-carboxylic acid (CAS 120237-76-5): LogP 1.1497. https://qiye.molbase.cn/d11953/1111148-2530903/ (accessed 2026-04-27). View Source
